molecular formula C7H7NO3S B2752668 Ethyl 4-formyl-1,3-thiazole-2-carboxylate CAS No. 1447914-90-0

Ethyl 4-formyl-1,3-thiazole-2-carboxylate

Cat. No.: B2752668
CAS No.: 1447914-90-0
M. Wt: 185.2
InChI Key: PSGICZLOVQODMF-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a formyl group at the 4-position and an ethyl ester moiety at the 2-position. Thiazole derivatives are renowned for their biological activities and applications in medicinal chemistry, agrochemicals, and materials science . The formyl group offers a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 4-formyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGICZLOVQODMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 2-thiazolecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ethyl ester group can be cleaved under basic or acidic conditions, yielding 2-thiazolecarboxylic acid, 4-formyl-.

    Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds under basic or acidic conditions.

    Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions.

Common reagents used in these reactions include water for hydrolysis, bases or acids for aldol condensation, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-formyl-1,3-thiazole-2-carboxylate has numerous applications in scientific research:

    Heterocyclic Chemistry: It serves as a versatile building block for synthesizing various pharmaceutical and agrochemical compounds.

    Organic Synthesis: The presence of formyl and ester groups makes it a useful intermediate or precursor in organic synthesis.

    Pharmaceutical Research: Thiazole derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, antifungal, and antitumor activities.

    Biological Studies: The compound’s unique structure allows it to interact with biological systems, making it valuable in biochemical and pharmacological research.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions enable it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole-2-carboxylate Derivatives

Thiazole-2-carboxylate derivatives vary significantly in their substituents, leading to differences in molecular properties, synthesis routes, and applications. Below is a detailed comparison with key analogs:

Structural and Molecular Properties

Compound Name Substituent at 4-position Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-formyl-1,3-thiazole-2-carboxylate Formyl (-CHO) C₇H₇NO₃S 185.20 (calculated) Reactive formyl group enables condensation or nucleophilic additions .
Ethyl 4-isopropyl-1,3-thiazole-2-carboxylate Isopropyl (-C₃H₇) C₉H₁₃NO₂S 199.27 Lipophilic substituent enhances membrane permeability .
Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate CF₃ C₇H₅F₃NO₂S 225.19 Electron-withdrawing CF₃ group improves metabolic stability .
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate Benzyloxy (-OCH₂C₆H₅) C₁₄H₁₅NO₃S 277.34 Bulky substituent may hinder enzymatic degradation .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl and CF₃ C₁₃H₉F₃N₂O₂S 314.28 Dual substituents enhance antitumor and antimicrobial potential .

Research Findings and Structural Insights

  • Crystallographic Data : Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate adopts a nearly coplanar structure (dihedral angle: 5.15° between thiazole and phenyl rings), favoring π-π stacking interactions in crystal lattices .
  • Thermochemical Stability : Density functional theory (DFT) studies (e.g., B3LYP functional) validate the stability of thiazole derivatives, with exact-exchange terms improving accuracy in predicting atomization energies .
  • SHELX Validation : Structural validation tools like SHELXL ensure precise refinement of thiazole derivatives’ crystallographic data .

Biological Activity

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological targets, and relevant research findings, including case studies and data tables that highlight its efficacy.

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as:

C7H7NO3S\text{C}_7\text{H}_7\text{N}\text{O}_3\text{S}

This compound features a formyl group (-CHO) and an ethyl ester group (-COOEt), which are critical for its biological activity.

Target Interactions

Thiazole derivatives, including this compound, primarily interact with various biological targets such as:

  • DNA : These compounds can induce DNA damage through the formation of double-strand breaks.
  • Enzymes : They may act as enzyme inhibitors by binding to active sites and preventing substrate interactions.

Mode of Action

The interaction with DNA leads to significant cellular effects:

  • Induction of cell cycle arrest at the G2 phase.
  • Activation of apoptotic pathways resulting in cell death.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated:

  • Cytotoxic effects against various cancer cell lines.
  • Inhibition of tumor cell proliferation through apoptosis induction.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.2Induces apoptosis via DNA damage
Similar Thiazole DerivativeHeLa (Cervical Cancer)12.5Inhibits cell cycle progression
Another Thiazole CompoundA549 (Lung Cancer)8.0Promotes oxidative stress

Study on Antitumor Activity

A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM against HeLa cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and DNA fragmentation assays confirmed the induction of DNA damage.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of thiazole derivatives. This compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound could effectively inhibit kinase activity with an IC50 value of around 20 µM, suggesting its potential as a therapeutic agent in targeted cancer therapies.

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